molecular formula C12H26O3Si B3117911 Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate CAS No. 228716-82-3

Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate

Cat. No.: B3117911
CAS No.: 228716-82-3
M. Wt: 246.42 g/mol
InChI Key: KTRLPYMGWJYOSH-UHFFFAOYSA-N
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Description

Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.

Mechanism of Action

Target of Action

Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate is an organic compound and a derivative of silane. It is primarily used as a reagent in organic synthesis . The primary targets of this compound are typically organic molecules that require protection of a functional group during a synthetic process .

Mode of Action

The compound acts as a protecting group for sensitive functional groups in organic synthesis . It reacts with the functional group and forms a stable complex that can withstand the conditions of the subsequent reactions. After these reactions are complete, the protecting group can be removed to regenerate the original functional group .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the organic molecule it is reacting with. In general, it is involved in the synthesis of complex organic molecules, where it helps to protect sensitive functional groups from unwanted reactions .

Pharmacokinetics

Its physical properties such as boiling point (74-80℃ at 17 torr), density (0890), and solubility (slightly soluble in dichloromethane, chloroform, DMSO, and ethyl acetate) can influence its behavior in a chemical reaction .

Result of Action

The result of the action of this compound is the protection of sensitive functional groups in organic molecules. This allows for the successful synthesis of complex organic molecules without unwanted side reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and reacts slowly with water . Therefore, it is typically used under anhydrous conditions. It is also acid-sensitive, which means its stability can be affected by the pH of the environment . The temperature can also influence the rate of its reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate typically involves the reaction of methyl 3-methylbutanoate with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and yield, often involving the use of automated systems to control temperature, pressure, and reactant flow rates .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:

    Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

    Biology: Utilized in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.

    Medicine: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Used in the production of fine chemicals and specialty materials

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride (TMS-Cl): Less sterically hindered and less stable compared to TBDMS-Cl.

    Triisopropylsilyl chloride (TIPS-Cl): More sterically hindered and more stable than TBDMS-Cl.

    tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf): More reactive than TBDMS-Cl .

Uniqueness

Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate is unique due to the balance it offers between stability and reactivity. The TBDMS group provides sufficient steric hindrance to protect the hydroxyl group effectively while being removable under mild conditions, making it a versatile protecting group in organic synthesis .

Properties

IUPAC Name

methyl 2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3Si/c1-9(2)10(11(13)14-6)15-16(7,8)12(3,4)5/h9-10H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRLPYMGWJYOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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